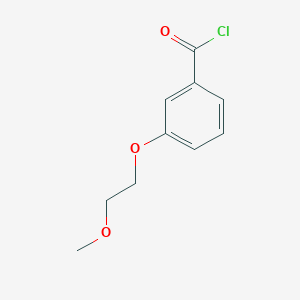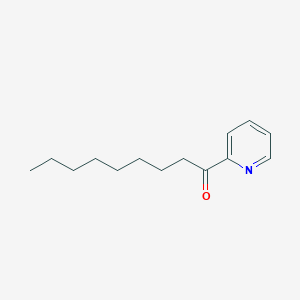
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a glycoside compound that consists of a 4-methoxyphenyl group attached to a disaccharide composed of β-D-galactopyranose and β-D-glucopyranose
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-methoxyphenol with a suitable glycosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate (Ag2CO3) and a halide sugar derivative as the glycosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation using glycosyltransferases. These enzymes catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule, resulting in the formation of the desired glycoside. This method is advantageous due to its high specificity and mild reaction conditions.
化学反応の分析
Types of Reactions
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The glycosidic bond can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
科学的研究の応用
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and glycoside hydrolysis.
Biology: Investigated for its role in cellular signaling and as a potential inhibitor of glycosidases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for the production of bioactive compounds.
作用機序
The mechanism of action of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Lactose: A disaccharide composed of β-D-galactopyranose and β-D-glucopyranose, similar to the disaccharide moiety in 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside.
Cellobiose: Another disaccharide composed of two β-D-glucopyranose units.
Maltose: A disaccharide composed of two α-D-glucopyranose units.
Uniqueness
This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar disaccharides and contributes to its specific applications and effects.
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFQMORRZLJWQE-BAGUKLQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466382 |
Source


|
| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150412-80-9 |
Source


|
| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

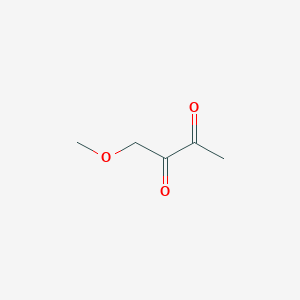
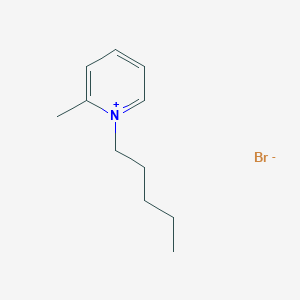
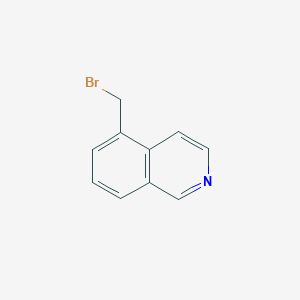
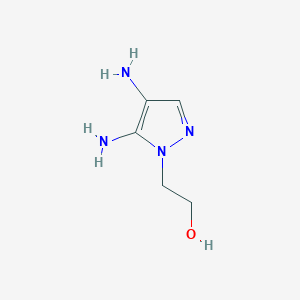


![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
